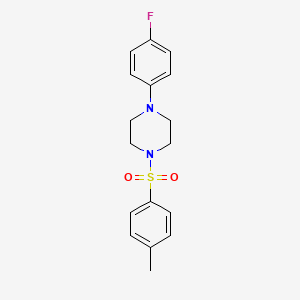

1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine

Description

1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine is a piperazine derivative with a 4-fluorophenyl group at position 1 and a p-toluenesulfonyl (p-tolylsulphonyl) group at position 3. The p-tolylsulphonyl moiety consists of a sulfonyl (-SO₂-) group attached to a para-methyl-substituted benzene ring. This compound is of interest due to its structural similarity to pharmacologically active piperazine derivatives, which often exhibit receptor-binding or enzyme-inhibitory properties .

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c1-14-2-8-17(9-3-14)23(21,22)20-12-10-19(11-13-20)16-6-4-15(18)5-7-16/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGSCDLAXLXDQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193103 | |

| Record name | 1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4004-97-1 | |

| Record name | 1-(4-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4004-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004004971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-4-(p-tolylsulphonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine typically involves the reaction of 4-fluoroaniline with p-toluenesulfonyl chloride to form the intermediate 4-fluorophenyl p-toluenesulfonamide. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine exerts its effects depends on its interaction with molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives vary widely in biological activity depending on substituent groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Piperazine Derivatives

Table 2: Activity Comparison of Selected Piperazine Derivatives

Key Research Findings

Substituent Impact :

- Electron-withdrawing groups (e.g., fluorine) enhance binding to aromatic receptors, while bulky groups (e.g., bis(4-fluorophenyl)methyl) increase selectivity for transporters .

- Para-substituted sulfonyl groups (e.g., p-tolylsulphonyl) improve metabolic stability compared to ortho-substituted analogs .

Behavioral Effects :

- Piperazines with dopamine uptake inhibition (e.g., GBR-12909) produce stimulant effects in primates, suggesting the target compound may share similar properties if optimized .

Synthetic Feasibility :

Notes and Limitations

Data Gaps : Direct pharmacological data for the target compound are unavailable; predictions rely on structural analogs.

Contradictions : While GBR-12909 acts on dopamine transporters, sulfamoyl derivatives () may target enzymes, highlighting substituent-driven divergence .

Future Directions : Prioritize in vitro binding assays (e.g., dopamine transporter inhibition) and ADMET studies for the target compound.

References [1] , [5] , [8] , [9] , [11] , [14] , [17] , [21] .

Biological Activity

1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine, also known by its CAS number 4004-97-1, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorophenyl group and a tosyl group, which may influence its pharmacological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of both electron-withdrawing and electron-donating groups.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly those involved in the serotonergic system. The compound has been shown to act as a 5-HT_1A receptor agonist , which may contribute to its psychoactive effects. Additionally, it exhibits moderate affinity for 5-HT_2A and 5-HT_2C receptors, suggesting a multifaceted mechanism of action that could influence mood and cognition .

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects, including:

- Antidepressant-like effects : Due to its interaction with serotonin receptors, it may exhibit properties similar to those of traditional antidepressants.

- Anxiolytic properties : The agonistic action at 5-HT_1A receptors is often associated with reduced anxiety levels.

- Psychoactive effects : As a piperazine derivative, it may produce mild euphoric effects, which have been noted in recreational contexts .

In Vitro Studies

A study investigating the antiviral properties of piperazine derivatives found that modifications to the piperazine ring can significantly enhance antiviral activity against viruses such as chikungunya. The study highlighted that compounds with similar structural features to this compound exhibited varying degrees of cytotoxicity and selectivity .

| Compound | Antiviral Activity | Cytotoxicity (CC50) | Selectivity Index |

|---|---|---|---|

| Compound A | Moderate | 66.4 μM | 9.83 |

| Compound B | High | 18.6 μM | 1.17 |

| This compound | TBD | TBD | TBD |

Structure-Activity Relationship (SAR)

Further studies have explored the structure-activity relationship (SAR) of piperazine derivatives, emphasizing how substituents on the piperazine ring can modulate biological activity. The presence of the tosyl group in this compound is believed to enhance receptor binding affinity and modulate pharmacokinetic properties .

Safety and Toxicology

While the therapeutic potential is promising, safety profiles are crucial for clinical applications. Initial findings suggest that compounds related to this compound may exhibit toxicity at higher doses. For instance, studies indicate potential hepatotoxicity due to metabolic pathways involving Cytochrome P450 enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A general procedure involves reacting 1-(4-fluorophenyl)piperazine with p-toluenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine) to facilitate sulfonylation. Purification is typically achieved through crystallization with diethyl ether or flash chromatography . Modifications to the protocol, such as varying stoichiometry or reaction time, may optimize yields (typically ~50% in similar reactions).

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- ¹H NMR : Peaks for aromatic protons (δ 7.00–7.32 ppm for fluorophenyl and tolyl groups) and piperazine methylene protons (δ 2.47–3.82 ppm) should align with predicted splitting patterns .

- HPLC : Reversed-phase chromatography using micellar or microemulsion mobile phases (e.g., cyanopropyl-bonded columns) can resolve degradation products or impurities, ensuring >95% purity .

- Elemental Analysis : Verify C, H, N, and S content to confirm stoichiometry (e.g., C: ~65%, N: ~8.4% for analogous compounds) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Based on structurally related piperazines:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (Category 2A hazard) .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile intermediates (e.g., DCM).

- Waste Disposal : Neutralize acidic/basic residues before disposal and comply with EPA guidelines for fluorinated organic compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer : Key variables include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve sulfonylation efficiency compared to DCM, but could increase side reactions .

- Catalysis : Adding catalytic iodine or triethylbenzylammonium chloride (TEBAC) can accelerate sulfonyl group transfer .

- Temperature Control : Maintaining 0–5°C during sulfonylation reduces byproduct formation (e.g., disubstituted piperazines) .

- Workup Strategies : Use aqueous NaHCO₃ washes to remove unreacted sulfonyl chloride and acidify to precipitate the product .

Q. What strategies are employed to analyze and resolve contradictions in reported biological activities?

- Methodological Answer : For conflicting bioactivity data (e.g., receptor binding vs. cytotoxicity):

- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (e.g., 1 nM–100 µM) to establish activity thresholds .

- Selectivity Profiling : Compare affinity for α₂-adrenergic receptors (common in piperazines) with off-target enzymes (e.g., CYP450 isoforms) using radioligand binding assays .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation underlies inconsistent in vitro/in vivo results .

Q. What methodologies are used to study the structure-activity relationships (SAR) of this compound?

- Methodological Answer : SAR studies involve:

- Analog Synthesis : Replace the p-tolylsulphonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess impact on receptor binding .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with α₂-adrenergic receptors, focusing on hydrogen bonding with the sulfonyl group and hydrophobic contacts with the fluorophenyl ring .

- Pharmacophore Mapping : Identify critical features (e.g., distance between fluorophenyl and piperazine nitrogen) using comparative analysis of active/inactive analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.